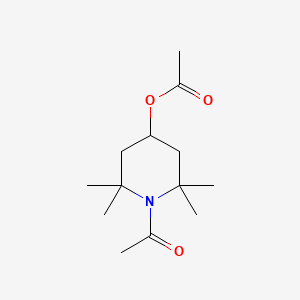
N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)urea, also known as EPM-3032, is a chemical compound that has gained importance in scientific research due to its potential as a therapeutic agent. It belongs to the class of phenylurea derivatives and has been found to exhibit promising biological activities such as anti-inflammatory, anti-cancer, and anti-angiogenic effects.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)urea is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. It has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. In addition, it has been shown to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins that are associated with inflammation. It has also been found to inhibit the activity of MMP-2 and MMP-9, enzymes involved in the degradation of extracellular matrix proteins that are associated with cancer metastasis.
Advantages and Limitations for Lab Experiments
N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. It has also been found to exhibit low toxicity, making it a safe compound to work with. However, it has some limitations such as its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the research on N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)urea. One potential direction is to further investigate its anti-inflammatory effects and its potential as a therapeutic agent for inflammatory diseases. Another direction is to explore its anti-cancer effects and its potential as a therapeutic agent for various types of cancer. In addition, there is a need for further studies to elucidate its mechanism of action and to optimize its synthesis method to obtain higher yields and purity.
Synthesis Methods
The synthesis of N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)urea involves the reaction of 2-ethoxyaniline and 3-methoxyaniline with phosgene in the presence of a base such as sodium hydroxide. The resulting product is then treated with urea to obtain this compound. The synthesis method has been optimized to obtain high yields and purity of the compound.
Scientific Research Applications
N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)urea has been the subject of various scientific studies due to its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
In addition, this compound has been found to exhibit anti-cancer effects by inhibiting the proliferation of cancer cells. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This property makes it a potential candidate for the treatment of various types of cancer.
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-21-15-10-5-4-9-14(15)18-16(19)17-12-7-6-8-13(11-12)20-2/h4-11H,3H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYADECXSCJFRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]propanamide](/img/structure/B5322967.png)

![N-(3-acetylphenyl)-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B5322987.png)
![4-[4-(allyloxy)benzoyl]-5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5322991.png)

![N-[1-(1-beta-alanyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-methoxybenzamide hydrochloride](/img/structure/B5323005.png)
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5323007.png)
![ethyl 4-{1-[(3,4-dimethylphenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5323014.png)
![(4R)-4-(4-{1-[(cyclopentylacetyl)amino]-1-methylethyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5323016.png)
![1-(1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)pyrrolidin-2-one](/img/structure/B5323017.png)
![2-[3-(diphenylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoacetamide](/img/structure/B5323025.png)
![methyl 13-(3-fluorobenzylidene)-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B5323044.png)
![5-chloro-N-(3-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5323054.png)
![N-{3-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5323058.png)